1-benzyl-7-methyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
Properties
IUPAC Name |
6-benzyl-12-methyl-N-naphthalen-1-yl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N4O2/c1-19-14-15-26-31-27-23(29(35)33(26)17-19)16-25(32(27)18-20-8-3-2-4-9-20)28(34)30-24-13-7-11-21-10-5-6-12-22(21)24/h2-17H,18H2,1H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKMFBRCCVEBPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NC5=CC=CC6=CC=CC=C65)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-benzyl-7-methyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic derivative belonging to the class of pyrido-pyrrolo-pyrimidines. This article reviews its biological activities, particularly focusing on its antiviral properties and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyrido ring fused with a pyrrolo and pyrimidine moiety.
- A carboxamide functional group that enhances its biological activity.
This structural arrangement is crucial for its interaction with biological targets.
Antiviral Activity
Recent studies have highlighted the antiviral potential of this compound, particularly against COVID-19. In vitro assays demonstrated that it exhibits significant anti-COVID-19 activity by preventing viral replication in Vero cells. The compound showed over 90% inhibition of viral growth at various concentrations with minimal cytotoxic effects, indicating a favorable therapeutic index .
Molecular docking studies suggest that the compound interacts effectively with the main protease (Mpro) of coronaviruses, which is essential for viral replication. The non-covalent interactions within the binding pocket of Mpro are believed to be responsible for its inhibitory effects .
Cytotoxicity Studies
Cytotoxicity evaluations revealed that the compound has low toxicity towards mammalian cells. For instance, IC50 values were significantly higher than the concentrations required for antiviral activity, suggesting a high safety margin .
| Compound | IC50 (μM) | Viral Inhibition (%) | Cytotoxicity |
|---|---|---|---|
| This compound | >100 | >90 | Low |
Case Studies
A notable study involved the synthesis and evaluation of several derivatives of this compound. In vitro testing indicated that modifications to the naphthalene substituent could enhance antiviral potency. The structure-activity relationship (SAR) analysis identified specific substitutions that optimize binding affinity and efficacy against viral targets .
Pharmacokinetics and Drug Development
The pharmacokinetic profile of this compound is promising. Studies indicate good absorption and distribution characteristics, making it a viable candidate for further development as an antiviral agent. Its ability to penetrate cellular membranes effectively allows for better therapeutic outcomes in viral infections .
Comparison with Similar Compounds
Structural Analog 1: 1-Benzyl-7-methyl-N-(4-methylphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Structural Analog 2: N-Benzyl-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Molecular Formula : C₂₀H₁₈N₄O₂
- Molar Mass : 346.39 g/mol .
- Key Differences: No naphthyl group; the carboxamide nitrogen is substituted with a benzyl group. Additional methyl group at position 7. Impact on Properties:
- Significantly lower molar mass (Δ = 112.13 g/mol).
- Higher logP (2.47) compared to the naphthyl analog, suggesting increased lipophilicity despite smaller size .
Structural Analog 3: 1,9-Dimethyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- CAS : 900276-88-2 .
- Key Differences :
- Benzyl group replaced with methyl at position 1.
- Retains the naphthalen-1-yl carboxamide substituent.
- Impact on Properties :
- Methyl substitution may alter metabolic stability compared to benzyl analogs.
Physicochemical and Pharmacokinetic Comparisons
*Estimated based on substituent contributions.
Q & A
Q. What are the standard synthetic routes for preparing 1-benzyl-7-methyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Condensation reactions : For assembling the pyrido-pyrrolo-pyrimidine core (e.g., using 2-chloro-4-oxo-pyrido precursors).
- Cyclization : Under basic conditions (e.g., sodium methoxide in methanol) to form the heterocyclic system .
- Amide coupling : Introducing the naphthalen-1-yl group via carboxamide formation, often using reagents like triethylamine in methanol or DMF . Key parameters include temperature control (50–60°C for cyclization) and solvent selection (methanol, THF) to optimize yields (typically 60–80%) .
Q. How is structural characterization performed for this compound?
- NMR spectroscopy : 1H/13C NMR identifies aromatic protons (δ 7.2–8.5 ppm for naphthalene) and methyl/benzyl substituents. Shifts in pyrido-pyrrolo-pyrimidine protons (e.g., δ 6.3–7.1 ppm) confirm ring fusion .
- HRMS : Validates molecular weight (e.g., m/z 394.1783 [M+]) .
- IR spectroscopy : Detects carbonyl (C=O, ~1624 cm⁻¹) and amide (N–H, ~3131 cm⁻¹) groups .
Q. What preliminary biological activities have been reported for related pyrido-pyrrolo-pyrimidine derivatives?
- In vitro assays : Derivatives show inhibition of enzymes like PARP-1 (IC₅₀ < 1 μM) and anti-inflammatory activity via COX-2 suppression .
- Cell-based studies : Anticancer activity (e.g., against HeLa cells) linked to apoptosis induction and DNA damage response pathways .
Advanced Research Questions
Q. How can conflicting data on biological activity across structural analogs be resolved?
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., naphthalen-1-yl vs. benzyl groups) on target binding. For example, replacing 4-methoxyphenyl with fluorophenyl enhances kinase inhibition .
- Mechanistic studies : Use molecular docking to map interactions (e.g., hydrogen bonding with PARP-1’s NAD+ binding site) .
- Dose-response profiling : Validate discrepancies using standardized assays (e.g., "acetic acid writhing" for anti-inflammatory effects) .
Q. What strategies optimize the synthesis yield and purity of this compound?
- Design of experiments (DoE) : Apply statistical methods (e.g., factorial design) to test variables like solvent polarity, catalyst concentration, and reaction time .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
- Scale-up challenges : Address solubility issues by switching to polar aprotic solvents (e.g., DMF) for amide coupling .
Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?
- ADMET prediction : Use tools like SwissADME to assess logP (target < 5), solubility, and CYP450 interactions .
- Quantum chemical calculations : Optimize reaction pathways (e.g., transition state energy for cyclization) using DFT methods .
- Bioisosteric replacement : Replace the naphthalen-1-yl group with bioisosteres (e.g., quinoline) to enhance metabolic stability .
Data Contradiction Analysis
Q. Why do some studies report variable enzyme inhibition potency for structurally similar analogs?
- Experimental variability : Differences in assay conditions (e.g., ATP concentration in kinase assays) can alter IC₅₀ values .
- Substituent electronic effects : Electron-withdrawing groups (e.g., -CF₃) on the pyrimidine ring enhance PARP-1 binding affinity, while bulky substituents reduce solubility .
- Confounding factors : Impurities in early synthetic batches (e.g., unreacted intermediates) may falsely inflate activity .
Methodological Recommendations
- Synthetic protocols : Follow ’s procedure for cyclization, but substitute methanol with THF to improve intermediate solubility.
- Biological screening : Use standardized cell lines (e.g., MCF-7 for anticancer studies) and include positive controls (e.g., olaparib for PARP inhibition) .
- Data reporting : Include full spectral datasets (1H/13C NMR, HRMS) and crystallographic validation where possible .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
